
5-Hexylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexylcyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexane-1,3-diones It is characterized by a hexyl group attached to the cyclohexane ring, making it a unique derivative of cyclohexane-1,3-dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexylcyclohexane-1,3-dione typically involves the alkylation of cyclohexane-1,3-dione with a hexyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as the base in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the hexyl halide to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hexylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexane-1,3-dione derivatives.
Applications De Recherche Scientifique
5-Hexylcyclohexane-1,3-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Hexylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential plant metabolites. This inhibition leads to the disruption of metabolic pathways, resulting in the herbicidal activity of the compound .
Comparaison Avec Des Composés Similaires
Cyclohexane-1,3-dione: The parent compound, which lacks the hexyl group.
5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A derivative with two methyl groups at the 5-position, commonly used as a reagent in organic synthesis.
2-Acyl-cyclohexane-1,3-dione: Compounds with acyl groups at the 2-position, known for their herbicidal activity.
Uniqueness: 5-Hexylcyclohexane-1,3-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural modification enhances its solubility in organic solvents and alters its reactivity compared to other cyclohexane-1,3-dione derivatives .
Propriétés
Numéro CAS |
500341-67-3 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
5-hexylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h10H,2-9H2,1H3 |
Clé InChI |
KUTNVHBPCLHKAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(=O)CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





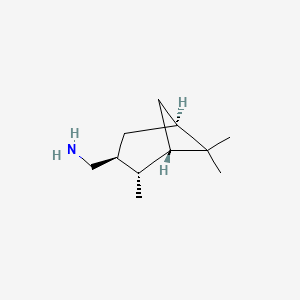
![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13767148.png)
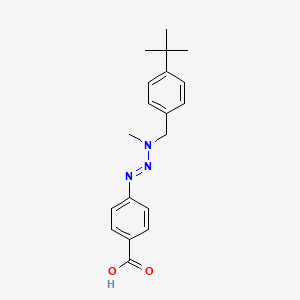

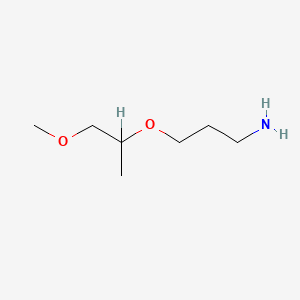
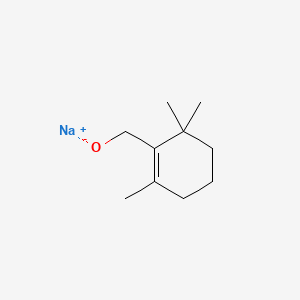
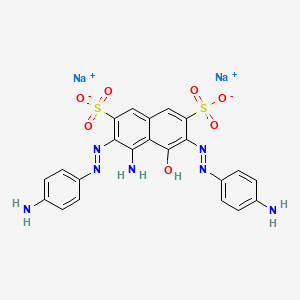

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)


